molecular formula C16H18N4O4S B2466998 N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 2034247-12-4

N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2466998
CAS No.: 2034247-12-4
M. Wt: 362.4
InChI Key: FRAJHWICSMAUMN-UHFFFAOYSA-N
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Description

“N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the elements . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolidine ring attached to a phenyl group through a sulfonyl linkage . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical and Chemical Properties Analysis

The empirical formula of this compound is C12H16N2O3S, and its molecular weight is 268.33 .

Scientific Research Applications

Interaction with Biological Systems

Research on derivatives of N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide has explored their interaction with biological molecules such as proteins. For instance, a study on p-hydroxycinnamic acid derivatives investigated their binding with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. These derivatives, including compounds structurally related to this compound, showed interaction with BSA, indicating potential biomedical applications, such as drug delivery systems where protein-binding properties are crucial (Meng et al., 2012).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to this compound have been subjects of scientific research. One study detailed the crystal structure of a copper(II) complex incorporating a metabolite of the antibacterial sulfadiazine, highlighting the potential of such compounds in developing new materials with antibacterial properties (Obaleye, Caira, & Tella, 2008).

Drug Discovery and Design

Compounds structurally related to this compound have been explored for their therapeutic potential. A notable example includes the design of classical and nonclassical antifolates targeting dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, indicating the relevance of such compounds in the development of new antitumor agents (Gangjee et al., 2007).

Computational Studies and Molecular Docking

Computational studies and molecular docking have also been utilized to explore the potential applications of derivatives of this compound. For example, a study performed quantum mechanical calculations on a pharmaceutically critical molecule structurally related to the compound of interest, highlighting its potential as an anti-amoebic agent through molecular docking studies (Shukla & Yadava, 2020).

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is great interest in designing new pyrrolidine compounds with different biological profiles . Therefore, “N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide” and its derivatives could be subjects of future research in medicinal chemistry.

Properties

IUPAC Name

N-[4-(3-pyrimidin-4-yloxypyrrolidin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-12(21)19-13-2-4-15(5-3-13)25(22,23)20-9-7-14(10-20)24-16-6-8-17-11-18-16/h2-6,8,11,14H,7,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAJHWICSMAUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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